molecular formula C6H5NO4 B15232789 3,5-Dihydroxypicolinicacid

3,5-Dihydroxypicolinicacid

Cat. No.: B15232789
M. Wt: 155.11 g/mol
InChI Key: DGFRRFIDAHLFLI-UHFFFAOYSA-N
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Description

3,5-Dihydroxypicolinic acid is a derivative of picolinic acid, belonging to the pyridine family It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxypicolinic acid typically involves the hydroxylation of picolinic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .

Industrial Production Methods: Industrial production of 3,5-dihydroxypicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming picolinic acid.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Picolinic acid.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

3,5-Dihydroxypicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dihydroxypicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological availability. In microbial metabolism, it is decarboxylated by specific enzymes to form other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydroxypicolinic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. Its ability to form stable complexes with metal ions and its role in microbial metabolism highlight its significance in various scientific domains.

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

3,5-dihydroxypyridine-2-carboxylic acid

InChI

InChI=1S/C6H5NO4/c8-3-1-4(9)5(6(10)11)7-2-3/h1-2,8-9H,(H,10,11)

InChI Key

DGFRRFIDAHLFLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)O)O

Origin of Product

United States

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